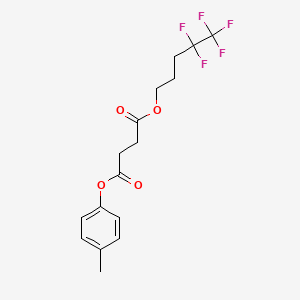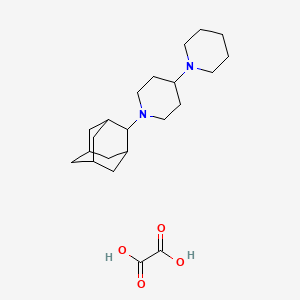![molecular formula C20H20ClNO6 B5230348 dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a terephthalate derivative and has been synthesized through various methods. CMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wirkmechanismus
The mechanism of action of dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce DNA damage and inhibit DNA repair mechanisms, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to induce apoptosis and inhibit cell migration and invasion. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate in laboratory experiments is its ability to selectively target cancer cells while having minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that this compound is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
Future research on dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate should focus on studying its potential use in combination therapy with other anti-cancer drugs. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, this compound could be studied for its potential use in other biomedical applications, such as biosensors and DNA damage detection.
Synthesemethoden
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate can be synthesized through a multi-step process that involves the reaction of terephthalic acid with 4-chloro-2-methylphenol to form 4-chloro-2-methylbenzoic acid. The acid is then reacted with 2-(chloromethyl)propane-1,3-diol to form a chloromethyl derivative. The final step involves the reaction of the chloromethyl derivative with dimethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage and for its potential use in the development of biosensors.
Eigenschaften
IUPAC Name |
dimethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-11-9-14(21)6-8-17(11)28-12(2)18(23)22-16-10-13(19(24)26-3)5-7-15(16)20(25)27-4/h5-10,12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLOLOOOSNLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)


![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)

![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)